Abacavir-d4
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Overview
Description
Abacavir-d4 is a deuterated compound of Abacavir, a nucleoside reverse transcriptase inhibitor analog of guanosine. Abacavir is primarily used to decrease HIV viral loads, retard or prevent damage to the immune system, and reduce the risk of developing AIDS . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Abacavir .
Preparation Methods
The synthetic route for Abacavir typically involves the reaction of a suitable di-halo aminopyrimidine starting material with an aminoalcohol, followed by cyclization and displacement of a chlorine atom with cyclopropylamine . The deuterium atoms are introduced through specific deuterated reagents and conditions to replace hydrogen atoms in the molecule .
Chemical Reactions Analysis
Abacavir-d4, like Abacavir, undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction . The major products formed from these reactions are typically deuterated analogs of the original compounds, which are used to study the metabolic pathways and stability of Abacavir .
Scientific Research Applications
Abacavir-d4 is extensively used in scientific research to study the pharmacokinetics, metabolic pathways, and stability of Abacavir. It is used as an internal standard for the quantification of Abacavir in various biological samples using techniques such as gas chromatography and liquid chromatography-mass spectrometry . Additionally, this compound is used in the development of long-acting antiretroviral therapies and in studies investigating the oxidative stability of Abacavir .
Mechanism of Action
Abacavir-d4, like Abacavir, is a nucleoside reverse transcriptase inhibitor. It is converted intracellularly to the active metabolite carbovir triphosphate, which competes with deoxyguanosine-5’-triphosphate for incorporation into viral DNA. This inhibits the HIV reverse transcriptase enzyme and acts as a chain terminator of DNA synthesis, thereby preventing the replication of the virus .
Comparison with Similar Compounds
Abacavir-d4 is unique due to the presence of deuterium atoms, which provide insights into the pharmacokinetics and metabolic pathways of Abacavir. Similar compounds include other nucleoside reverse transcriptase inhibitors such as Zidovudine, Lamivudine, and Didanosine . These compounds also inhibit the reverse transcriptase enzyme but differ in their chemical structure and pharmacokinetic properties.
Properties
IUPAC Name |
[(1S,4R)-4-[2-amino-6-[(2,2,3,3-tetradeuteriocyclopropyl)amino]purin-9-yl]cyclopent-2-en-1-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m1/s1/i2D2,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGSCOLBFJQGHM-ZOTQTBSBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.